molecular formula C18H21ClN2O4S B4902829 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide CAS No. 6395-94-4

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

Cat. No.: B4902829
CAS No.: 6395-94-4
M. Wt: 396.9 g/mol
InChI Key: JVJJYZVKMPGTPN-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro, methoxy, and methylsulfonyl group attached to an aniline ring, along with an acetamide group linked to a methylphenyl moiety.

Preparation Methods

The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the methylsulfonyl group.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through acylation reactions with appropriate acylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 2-(4-methoxy-3-nitroanilino)-N-[(2-methylphenyl)methyl]acetamide
  • 2-(3-chloro-4-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
  • 2-(4-methoxy-3-chloroanilino)-N-[(2-methylphenyl)methyl]acetamide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-13-6-4-5-7-14(13)11-20-18(22)12-21(26(3,23)24)15-8-9-17(25-2)16(19)10-15/h4-10H,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJJYZVKMPGTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367647
Record name 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6395-94-4
Record name 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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